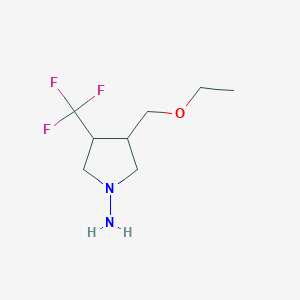
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine
Descripción general
Descripción
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is a useful research compound. Its molecular formula is C8H15F3N2O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has gained attention in medicinal chemistry due to its unique structural features, which include an ethoxymethyl group and a trifluoromethyl substituent. These characteristics enhance its lipophilicity and influence its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of approximately 254.29 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, while the ethoxymethyl group may influence binding affinity and selectivity for specific targets.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of metalloproteases, which are involved in various physiological processes including inflammation and tissue remodeling .
- Neuroprotective Effects: Related compounds have demonstrated neuroprotective properties by modulating signaling pathways such as AKT and PKA in neuronal cells, suggesting that this compound may also exhibit similar effects .
Biological Activity
Research indicates that pyrrolidine derivatives, including this compound, possess diverse biological activities:
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Neuroprotective Studies: A study on a related compound demonstrated that it could prevent excitotoxic damage in hippocampal neurons by activating protective signaling pathways .
- Metalloprotease Inhibition: Research indicates that pyrrolidine derivatives can inhibit metalloproteases involved in various diseases, suggesting a therapeutic potential for treating conditions associated with vascular constriction and inflammation .
Propiedades
IUPAC Name |
3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c1-2-14-5-6-3-13(12)4-7(6)8(9,10)11/h6-7H,2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTAWUVBJQBUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















